

Chemical properties and characterization of Flubromazolam

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Compound of Interest

Compound Name: *Flubromazolam*

Cat. No.: *B1261935*

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An In-depth Technical Guide on the Chemical Properties and Characterization of **Flubromazolam**

Introduction

Flubromazolam, with the IUPAC name 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a synthetic triazolobenzodiazepine derivative.[1][4] It is a designer benzodiazepine that is structurally similar to other benzodiazepines, which are known to produce central nervous system (CNS) depression.[3] **Flubromazolam** is not approved for medical use in the United States but is encountered as a research chemical.[3] It is recognized for its high potency, with the ability to induce strong sedation and amnesia at low oral doses.[5] This guide provides a detailed overview of the chemical properties, pharmacological action, and analytical characterization of **Flubromazolam** for researchers, scientists, and drug development professionals.

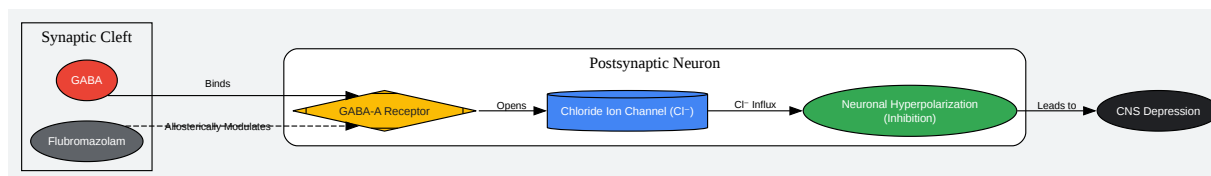
Chemical Properties

Flubromazolam is a white powder.[2][6] Its core structure features a benzodiazepine ring fused to a 1,2,4-triazole ring.[1] Key substitutions include a 2-fluorophenyl group at the 6-position and a bromine atom at the 8-position.[1] These halogen substitutions are distinguishing features compared to related compounds like alprazolam.[1] The fluorine in the R2' position is noted to increase its potency.[2]

Property	Value	Source
IUPAC Name	8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine	[1][4]
Molecular Formula	C ₁₇ H ₁₂ BrFN ₄	[1][4][7][8][9][10]
Molecular Weight	371.21 g/mol	[1][3][8][10]
Boiling Point	520.6 ± 60.0 °C at 760 mmHg	[2]
Melting Point	Not Found	[2]
Solubility	Sparingly soluble in aqueous buffers.[2][11] Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[11]	
- Ethanol: ~10 mg/mL	[11]	
- DMSO: ~20 mg/mL	[11]	
- DMF: ~30 mg/mL	[11]	
- 1:1 DMF:PBS (pH 7.2): ~0.5 mg/mL	[2][11]	

Pharmacological Properties and Mechanism of Action

Flubromazolam acts as a potent positive allosteric modulator of the GABA-A receptor.[1] This mechanism is similar to other benzodiazepines, where it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its sedative, anxiolytic, muscle relaxant, and amnestic effects.[1][6] The binding of **Flubromazolam** to the benzodiazepine site on the GABA-A receptor increases the frequency of chloride channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability. This potentiation of GABAergic neurotransmission is responsible for the central nervous system depressant effects observed with **Flubromazolam**. [3][6]



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Caption: GABA-A receptor signaling pathway modulated by **Flubromazolam**.

Analytical Characterization

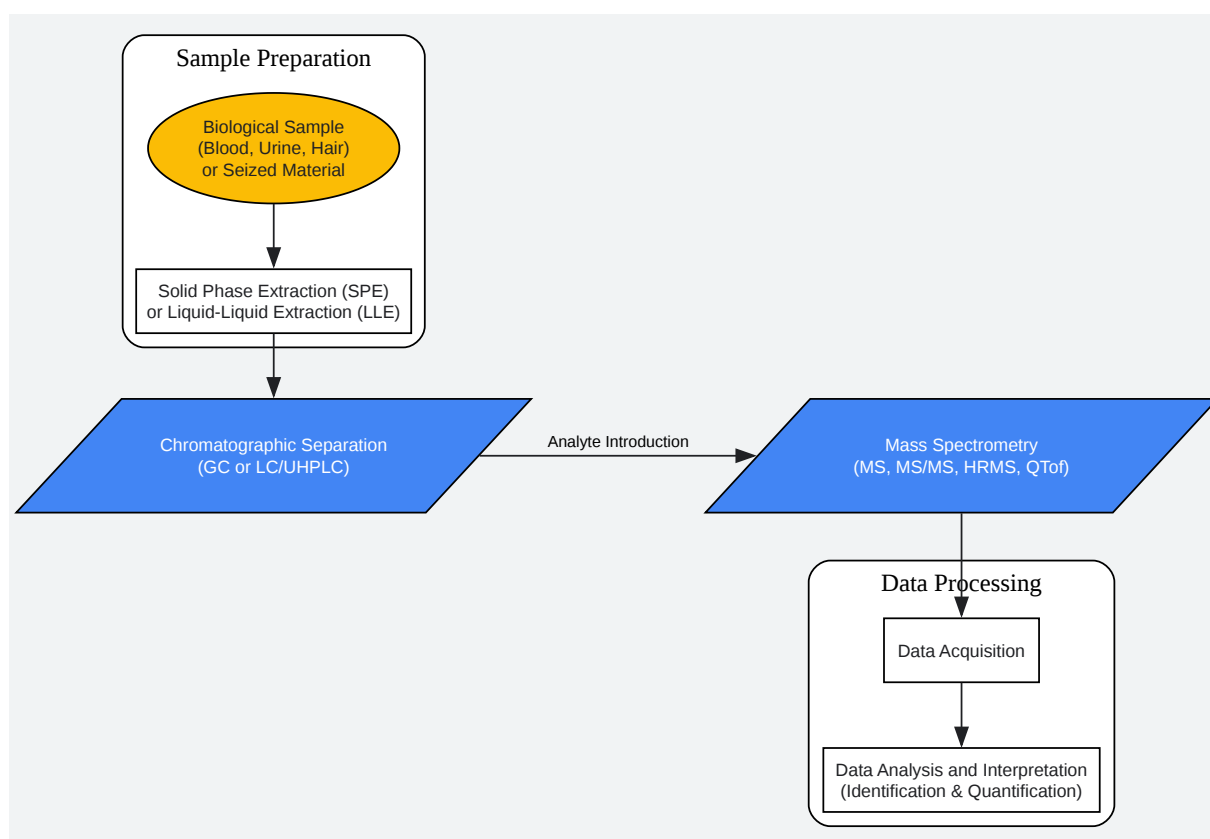
The identification and quantification of **Flubromazolam** in biological and seized samples are primarily achieved through various chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been utilized for the confirmation of **Flubromazolam** in blood samples.[2] However, due to the low concentrations of **Flubromazolam** typically found in blood reflecting its high potency, some cases may be missed with less sensitive screening methods.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely reported and sensitive method for the detection and quantification of **Flubromazolam** in various biological matrices including serum, urine, and hair. [2] More advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS have been developed with limits of detection as low as 0.1 ng/mL.[2] LC-MS/MS methods have also been developed for the simultaneous identification and quantification of **Flubromazolam** along with other novel benzodiazepines.[2]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is recommended as a sensitive method for the identification of **Flubromazolam** and its metabolites.[2][12] This technique has been employed to study the human metabolism of **Flubromazolam**. [2][12]

Ultrahigh-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QToF): This technique has been used to identify **Flubromazolam** in drug samples, which then allows for its subsequent identification in a patient's urine.[2]



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Caption: General experimental workflow for the characterization of **Flubromazolam**.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the laboratories that developed them, the literature provides an overview of the methodologies used.

Sample Preparation for LC-MS/MS Analysis of Designer Benzodiazepines in Urine: A general approach for the analysis of designer benzodiazepines in urine involves an initial hydrolysis step followed by solid phase extraction (SPE) for sample cleanup.[\[13\]](#) The use of a Strata-X-Drug B Plus 96-well plate allows for both in-well hydrolysis and SPE, streamlining the workflow.[\[13\]](#) This preparation results in a clean urine extract suitable for sensitive LC-MS/MS analysis.[\[13\]](#)

LC-MS/MS Method for Illicit Drug Samples: For the analysis of illicit street drug samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed.[\[14\]](#) This involves:

- **Ion Optimization:** Determining the precursor and product ions, as well as the optimal fragmentor voltage and collision energy for each analyte using a stock solution.[\[14\]](#)
- **Chromatographic Separation:** Utilizing a suitable LC column, such as a Kinetex Biphenyl column (50 x 3.0 mm, 2.6 μ m), for separation.[\[13\]](#)
- **Mass Spectrometric Detection:** Employing a triple quadrupole mass spectrometer for detection and quantification.[\[13\]](#)[\[14\]](#)
- **Sample Analysis:** Diluting sample extracts with a mobile phase diluent before injection into the LC-MS/MS system.[\[14\]](#)

In Vitro Metabolism Studies using LC-HRMS: To study the metabolism of **Flubromazolam**, in vitro incubations with pooled human liver S9 fractions can be performed.[\[15\]](#) The resulting samples are then analyzed by liquid chromatography coupled to orbitrap-based high-resolution tandem mass spectrometry (LC-HRMS-MS) to identify metabolites.[\[15\]](#) The predominant metabolic pathways observed are hydroxylation and glucuronidation.[\[15\]](#)

Conclusion

Flubromazolam is a highly potent synthetic triazolobenzodiazepine with significant CNS depressant effects mediated through positive allosteric modulation of the GABA-A receptor. Its chemical properties, particularly the halogen substitutions, contribute to its high potency. The

characterization of **Flubromazolam** relies on sensitive analytical techniques, with LC-MS/MS and LC-HRMS being the methods of choice for detection and quantification in various sample types. The information provided in this guide serves as a foundational resource for professionals involved in the research and analysis of this and other novel psychoactive substances.

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